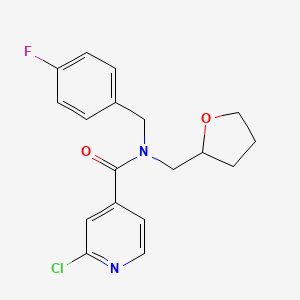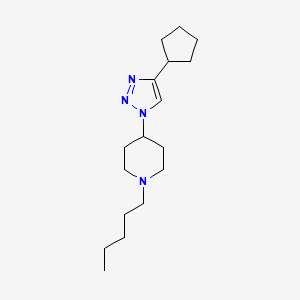![molecular formula C22H25N3O2 B5905235 N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide](/img/structure/B5905235.png)
N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide, also known as EKI-785, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various types of cancer.
科学的研究の応用
N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. Specifically, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2), which are both overexpressed in many types of cancer. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
作用機序
The mechanism of action of N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide involves the inhibition of EGFR and HER2 activity. These receptors are responsible for the activation of several downstream signaling pathways that are involved in cell proliferation, survival, and migration. By inhibiting the activity of these receptors, N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide can disrupt these signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide has been shown to have several biochemical and physiological effects, including the suppression of tumor growth, the induction of apoptosis in cancer cells, and the inhibition of cell migration and invasion. Additionally, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide is its specificity for EGFR and HER2, which makes it a more targeted therapy than other cancer drugs. Additionally, it has been shown to have minimal toxicity in normal cells, which is important for reducing side effects. However, one limitation of N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide is its relatively low potency compared to other cancer drugs, which may limit its effectiveness in some cases.
将来の方向性
There are several future directions for research on N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide, including the development of more potent analogs, the investigation of its potential in combination therapy with other cancer drugs, and the exploration of its effectiveness in different types of cancer. Additionally, further studies on the mechanism of action of N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide may lead to a better understanding of its therapeutic potential and help to identify new targets for cancer therapy.
合成法
The synthesis of N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide involves a series of chemical reactions, starting with the preparation of 2-(2-ethylphenoxy)ethanol and 2-(1-methyl-1H-imidazol-2-yl)benzoic acid. These two compounds are then reacted together in the presence of a catalyst to form the final product, N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide.
特性
IUPAC Name |
N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methylimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-4-17-9-5-8-12-20(17)27-16-15-25(3)22(26)19-11-7-6-10-18(19)21-23-13-14-24(21)2/h5-14H,4,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYGENWRFMETLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCN(C)C(=O)C2=CC=CC=C2C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{2-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5905158.png)
![N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide](/img/structure/B5905172.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-(2-methoxyethyl)-N-(4-methylbenzyl)acetamide](/img/structure/B5905173.png)
![N-methyl-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-(phenylthio)propan-1-amine](/img/structure/B5905180.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine](/img/structure/B5905188.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5905197.png)
amino]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5905206.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(3-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B5905213.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)propan-1-amine](/img/structure/B5905230.png)
![1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5905244.png)
![N-(2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}ethyl)isonicotinamide](/img/structure/B5905251.png)
![4-[(diethylamino)methyl]-5-ethyl-N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-furamide](/img/structure/B5905252.png)

